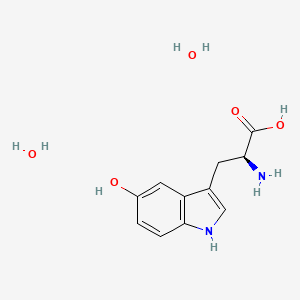

L-5-Hydroxytryptophan dihydrate

Vue d'ensemble

Description

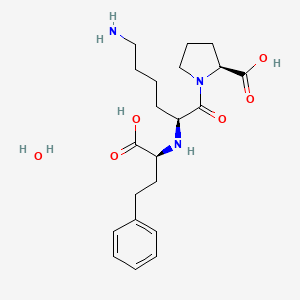

L-5-Hydroxytryptophan dihydrate, also known as L-5-HTP, is a molecular biology grade compound with the formula C11H12N2O3•2H2O and a molecular weight of 256.26 g/mol . It is a human metabolite, a plant metabolite, and a mouse metabolite . It is produced from tryptophan by tryptophan hydroxylase .

Synthesis Analysis

L-5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2). Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) . The highly enzymatic activity of mutant V231A/K382G was obtained from screening 12,000 mutant strains of tryptophan synthase .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H12N2O3•2H2O .Chemical Reactions Analysis

Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine). 5-HTP plays a major role both in neurologic and metabolic diseases and its synthesis from tryptophan represents the limiting step in serotonin and melatonin biosynthesis .Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Enzymatic Synthesis Efficiency : The efficiency of L-5-Hydroxytryptophan synthesis has been improved using directed evolution strategies on tryptophan synthase from Escherichia coli, demonstrating a significant increase in enzyme activity (Xu et al., 2021).

Microbial Production : Efficient microbial production of L-5-Hydroxytryptophan has been achieved through protein and metabolic engineering in Escherichia coli, demonstrating its potential for large-scale production (Lin et al., 2014).

Therapeutic Use in Neurologic Disorders : L-5-Hydroxytryptophan has been used in treating various myoclonus syndromes, showing mixed results depending on the type of myoclonus (Growdon et al., 1976).

Protein-Protein Interactions and Folding Studies : 5-Hydroxytryptophan has been used as a probe in studies of protein structure, interactions, and dynamics (Corrêa & Farah, 2005).

Serotonin Precursor for Various Conditions : As a precursor of serotonin, L-5-Hydroxytryptophan has been effective in treating depression, fibromyalgia, binge eating, chronic headaches, and insomnia (Birdsall, 1998).

Physiological and Toxicological Aspects : The physiological role, clinical research, biosynthesis, and potential toxicity of L-5-Hydroxytryptophan have been extensively reviewed (Maffei, 2020).

Improved Production Methods : Advances in the microbial synthesis of L-5-Hydroxytryptophan have been achieved, illustrating its production mode and latest progress (Liu et al., 2021).

Detection and Analysis Techniques : Novel electrochemical sensors for the determination of L-5-Hydroxytryptophan have been developed, featuring high sensitivity and selectivity (Chen et al., 2017).

Sleep Disorder Treatment : L-5-Hydroxytryptophan has shown efficacy in treating sleep terrors in children, suggesting a modulation of arousal levels (Bruni et al., 2004).

Neurotransmitter Synthesis Studies : Research has focused on the synthesis of neurotransmitters like serotonin from L-5-Hydroxytryptophan in various tissues (Weber & Horita, 1965).

Mécanisme D'action

The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen . In the gut, 5-HT is also transported into surrounding enterocytes through SERT and may then be degraded into 5-hydroxyindole acetaldehyde (5-HIAL) by monoamine oxidase (MAO); 5-HIAL is, then, further transformed into 5-hydroxyindoleacetic acid (5-HIAA), which is finally excreted in urine .

Safety and Hazards

Orientations Futures

In the future, the production of L-5-Hydroxytryptophan dihydrate could be improved through metabolic engineering. For instance, a study was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h, the highest values reported by microbial fermentation .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNMGORJHHUIM-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501349024 | |

| Record name | 5-Hydroxy-L-tryptophan dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145224-90-4 | |

| Record name | 5-Hydroxy-L-tryptophan dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

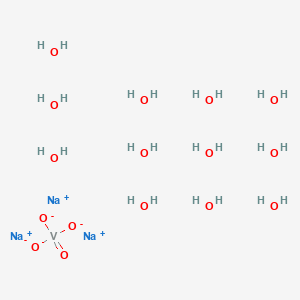

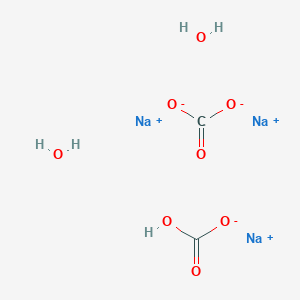

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]](/img/structure/B8022527.png)

![3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole](/img/structure/B8022555.png)

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine](/img/structure/B8022568.png)

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B8022572.png)